Phe-Lys(Trt)-PAB

描述

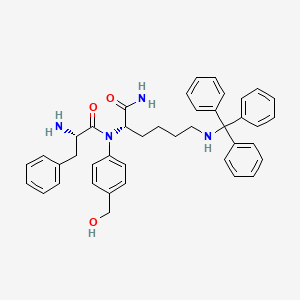

Phe-Lys(Trt)-PAB is a synthetic peptide compound that combines phenylalanine, lysine with a trityl protecting group, and para-aminobenzoic acid. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties and reactivity.

准备方法

合成路线和反应条件

苯丙氨酸-赖氨酸(Trt)-对氨基苯甲酸的合成通常涉及以下步骤:

赖氨酸的保护: 首先,用三苯甲基对赖氨酸进行保护,以防止其氨基发生不必要的反应。

与苯丙氨酸偶联: 然后,使用偶联试剂(如 [6-(三氟甲基)苯并三唑-1-基氧基]三(吡咯烷基)膦六氟磷酸盐 (CF3-PyBOP) 在温和条件下,将受保护的赖氨酸与苯丙氨酸偶联.

加入对氨基苯甲酸: 最后,将对氨基苯甲酸加入肽链中,完成苯丙氨酸-赖氨酸(Trt)-对氨基苯甲酸的合成。

工业生产方法

苯丙氨酸-赖氨酸(Trt)-对氨基苯甲酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及自动化肽合成仪和高效液相色谱 (HPLC) 用于纯化,以确保高产率和纯度。

化学反应分析

反应类型

苯丙氨酸-赖氨酸(Trt)-对氨基苯甲酸会经历各种化学反应,包括:

水解: 三苯甲基保护基可以在酸性条件下脱除,露出赖氨酸的游离氨基.

偶联反应: 该化合物可以参与进一步的肽偶联反应,形成更长的肽链。

氧化和还原: 苯丙氨酸和对氨基苯甲酸部分可以在特定条件下进行氧化和还原反应。

常用试剂和条件

水解: 冰醋酸和浓盐酸 (95:5, v/v) 常用于脱保护.

偶联反应: CF3-PyBOP 在温和条件下用作偶联试剂.

氧化和还原: 可以使用过氧化氢和硼氢化钠等标准氧化剂和还原剂。

主要形成的产物

脱保护的赖氨酸: 脱除三苯甲基后,产生游离赖氨酸。

扩展肽: 进一步的偶联反应导致更长的肽链。

科学研究应用

Structure and Composition

- Molecular Weight : 640.81 g/mol

- Purity : Typically ≥95%

- Chemical Structure : Contains a trityl-protected lysine, which allows selective deprotection, and a para-aminobenzoic acid moiety that enhances its reactivity.

Reactions

Phe-Lys(Trt)-PAB undergoes various chemical reactions, including:

- Hydrolysis : Removal of the trityl protecting group under acidic conditions.

- Coupling Reactions : Further peptide coupling to create longer peptide chains.

- Oxidation/Reduction : The phenylalanine and para-aminobenzoic acid can participate in oxidation and reduction reactions.

Applications in Scientific Research

This compound has diverse applications across multiple scientific disciplines:

Biochemistry

- Peptide Synthesis : Serves as a building block for synthesizing longer peptides and proteins, facilitating studies on protein structure and function.

- Protease Substrates : Used as a substrate for studying protease activity, helping researchers understand enzyme specificity and kinetics.

Pharmaceuticals

- Drug Development : Utilized in the design of peptide-based drugs and therapeutic agents, particularly in targeted drug delivery systems.

- Antibody-Drug Conjugates (ADCs) : Functions as a cleavable linker in ADCs, allowing for selective release of therapeutic agents within target cells while minimizing side effects on healthy tissues .

Biomaterials

- Tissue Engineering : Incorporated into hydrogels and other biomaterials for regenerative medicine applications, enhancing cell attachment and proliferation.

Protein-Protein Interactions

- Biological Studies : Employed in research to investigate protein-protein interactions, crucial for understanding cellular processes and signaling pathways.

Case Study 1: Development of Peptide-Based Therapeutics

Researchers have utilized this compound in the synthesis of peptide-based therapeutics aimed at targeting specific cancer cells. By employing this compound as a linker in ADCs, they achieved enhanced efficacy while reducing off-target effects. The study highlighted the importance of the trityl protection strategy in facilitating controlled release mechanisms within the tumor microenvironment .

Case Study 2: Investigating Protease Specificity

In another study, this compound was used as a substrate to characterize the specificity of various proteases. The results demonstrated that the compound's structure significantly influenced enzyme activity, providing insights into protease mechanisms that could inform drug design strategies aimed at modulating these enzymes.

作用机制

苯丙氨酸-赖氨酸(Trt)-对氨基苯甲酸的作用机制涉及它与特定酶和受体的相互作用。三苯甲基保护的赖氨酸可以选择性地脱保护,使游离氨基参与生化反应。 苯丙氨酸和对氨基苯甲酸部分有助于该化合物对目标酶和受体的结合亲和力和特异性 .

相似化合物的比较

类似化合物

苯丙氨酸-赖氨酸: 通过苯丙氨酸的羧基与赖氨酸的氨基的正式缩合获得的二肽.

苯丙氨酸-赖氨酸-对硝基苯胺: 用于研究蛋白酶活性的显色底物.

Hafk肽: 具有抗真菌活性的四肽.

独特性

苯丙氨酸-赖氨酸(Trt)-对氨基苯甲酸的独特性在于其三苯甲基保护的赖氨酸,它允许选择性地脱保护并进行后续反应。这一特性使其在肽合成和生化研究中用途广泛。

生物活性

Phe-Lys(Trt)-PAB, also known as Fmoc-Phe-Lys(Trt)-PAB, is a peptide-based linker extensively utilized in the development of antibody-drug conjugates (ADCs). Its design and biological activity are pivotal for enhancing the efficacy of targeted cancer therapies. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by the following molecular details:

- Chemical Name : 9H-fluoren-9-ylmethoxycarbonyl-L-phenylalanine-L-lysine(trityl)-p-aminobenzyl-4-nitrophenyl carbonate

- Molecular Formula : C63H57N5O9

- Molecular Weight : 1028.15 g/mol

- Purity : Typically above 95% in commercial preparations

The compound serves as a cleavable linker that connects monoclonal antibodies to cytotoxic agents, facilitating targeted drug delivery while minimizing systemic toxicity .

The biological activity of this compound is largely attributed to its role in ADCs. The mechanism involves:

- Targeted Delivery : The monoclonal antibody binds to specific antigens on cancer cells, delivering the cytotoxic agent directly to the tumor site.

- Cleavage in Tumor Microenvironment : The linker is designed to be stable in circulation but cleavable by proteases such as cathepsins, which are overexpressed in tumor tissues. This selective cleavage releases the cytotoxic agent precisely where it is needed, enhancing therapeutic efficacy .

- Minimized Off-target Effects : By ensuring that the cytotoxic payload is released primarily within cancer cells, this compound reduces damage to healthy tissues, thereby improving the therapeutic index of the drug .

Biological Activity Data

The following table summarizes key studies and findings related to the biological activity of this compound:

Case Studies

Several case studies highlight the effectiveness of this compound in clinical applications:

- Brentuximab Vedotin : This ADC utilizes a similar peptide-cleavable linker strategy, demonstrating significant success in treating Hodgkin lymphoma and anaplastic large cell lymphoma. The incorporation of Phe-Lys linkers has been shown to enhance drug delivery efficiency and reduce side effects .

- Clinical Trials : Ongoing clinical trials involving ADCs that utilize this compound are investigating its efficacy against various cancers, including breast and lung cancers. Early results indicate improved patient outcomes compared to traditional chemotherapies .

属性

IUPAC Name |

(2S)-2-[N-[(2S)-2-amino-3-phenylpropanoyl]-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)40(48)45(36-26-24-32(30-46)25-27-36)38(39(43)47)23-13-14-28-44-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,44,46H,13-14,23,28-30,42H2,(H2,43,47)/t37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCZCKQSLIJFDP-UWXQCODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。